molecular formula C17H13BrN4O2S2 B2642705 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-85-6

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2642705
CAS RN: 392290-85-6
M. Wt: 449.34
InChI Key: BXBNTAFEISHQAV-UHFFFAOYSA-N
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Description

2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTB is a member of the thiadiazole family of compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactivity

An unexpected result was observed in the reaction of benzothioamide derivatives with 2-aryl-2-bromoacetonitriles, leading to the formation of 3,5-diaryl-1,2,4-thiadiazoles in excellent yields. This reaction demonstrates the reactivity of similar compounds in creating thiazole derivatives, which are important in chemical synthesis (Boeini & Mobin, 2011).

Antimicrobial Activity

Several benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles were synthesized and showed antimicrobial activity against both gram-positive and gram-negative microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Burghate et al., 2007).

Anticancer Evaluation

Compounds with a thiazole backbone, including some benzamide derivatives, were synthesized and evaluated for anticancer activity against various cancer cell lines. These studies indicate the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Synthetic Methodologies

Microwave-assisted synthesis was explored for creating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner, more efficient, and faster method. This highlights the advancements in synthetic techniques for thiazole and benzamide derivatives (Saeed, 2009).

Antifungal and Antibacterial Agents

Novel compounds containing thiadiazole and benzamide groups were synthesized and showed promising antifungal and antibacterial activities. Such studies underscore the role of thiazole and benzamide derivatives in developing new antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBNTAFEISHQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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